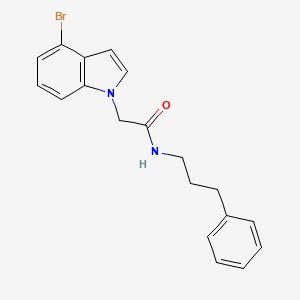![molecular formula C18H21N3O6S B11010399 N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B11010399.png)
N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitro group, and a methoxypropylamine moiety. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitro compound with chlorosulfonic acid, followed by amination with 3-methoxypropylamine.
Amidation: The final step involves the formation of the benzamide by reacting the sulfonamide intermediate with 4-methylbenzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methoxypropylamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
Reduction: Formation of N-(4-{[(3-aminopropyl)amino]sulfonyl}phenyl)-4-methyl-3-aminobenzamide.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate or by binding to the active site. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxypropylamine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzamide can be compared with similar compounds such as:
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: Similar structure but lacks the nitro and benzamide groups.
N-(4-{[(3-methoxypropyl)amino]carbonothioyl}phenyl)acetamide: Contains a carbonothioyl group instead of a nitro group.
N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide: Contains an isonicotinamide group instead of a benzamide group.
These comparisons highlight the unique structural features and potential reactivity of N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzamide, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H21N3O6S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[4-(3-methoxypropylsulfamoyl)phenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C18H21N3O6S/c1-13-4-5-14(12-17(13)21(23)24)18(22)20-15-6-8-16(9-7-15)28(25,26)19-10-3-11-27-2/h4-9,12,19H,3,10-11H2,1-2H3,(H,20,22) |
InChI Key |
SZGUILVLLSIZKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCCOC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-methyl-2-nitrobenzamide](/img/structure/B11010331.png)
![Dimethyl 5-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11010333.png)
![Ethyl (2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11010334.png)
![N-[4-(acetylamino)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11010339.png)
![N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide](/img/structure/B11010353.png)
![N-[4-(dimethylsulfamoyl)phenyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11010355.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B11010360.png)
![2-[acetyl(2-methylpropyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11010363.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11010365.png)
![Ethyl 4-methyl-2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11010375.png)
![6'-phenyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B11010376.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11010384.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11010391.png)
